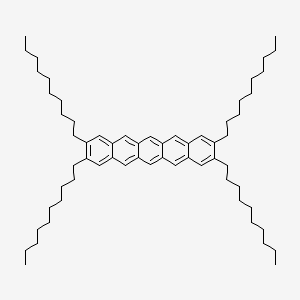
2,3,9,10-Tetrakis(decyl)pentacene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,9,10-Tetrakis(decyl)pentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings. This compound is known for its enhanced solubility and stability, making it a valuable material in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetrakis(decyl)pentacene typically involves the functionalization of pentacene with decyl groups. One common method includes the use of a direct-reduction approach of quinone intermediates using a carbon tetrabromide-promoted Meerwein–Ponndorf–Verley reduction. This method yields the desired compound as a purple-red solid with high solubility in common organic solvents such as hexane, dichloromethane, benzene, acetone, methanol, and ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as purification through column chromatography and recrystallization to ensure the high quality of the final product.
化学反应分析
Types of Reactions
2,3,9,10-Tetrakis(decyl)pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pentacene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pentacene derivatives, quinones, and hydroquinones, which have distinct properties and applications in organic electronics and materials science .
科学研究应用
2,3,9,10-Tetrakis(decyl)pentacene has several scientific research applications:
Organic Electronics: Used in the fabrication of OFETs and OPVs due to its high charge mobility and stability.
Material Science: Employed in the development of new organic semiconductors with enhanced solubility and processability.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes due to its unique electronic properties.
作用机制
The mechanism of action of 2,3,9,10-Tetrakis(decyl)pentacene in organic electronics involves its ability to transport charge efficiently. The decyl groups enhance solubility and prevent aggregation, allowing for better film formation and charge mobility. The compound interacts with molecular targets such as electrodes and other organic materials, facilitating charge transfer and improving device performance .
相似化合物的比较
Similar Compounds
- 2,3,9,10-Tetrakis(trimethylsilyl)pentacene
- 2,3,9,10-Tetrakis(phenyl)pentacene
- 2,3,9,10-Tetrakis(butyl)pentacene
Uniqueness
2,3,9,10-Tetrakis(decyl)pentacene is unique due to its long decyl chains, which significantly enhance its solubility in organic solvents compared to other derivatives. This property makes it particularly suitable for solution-based processing techniques, reducing the cost and complexity of device fabrication .
属性
CAS 编号 |
499138-98-6 |
|---|---|
分子式 |
C62H94 |
分子量 |
839.4 g/mol |
IUPAC 名称 |
2,3,9,10-tetrakis-decylpentacene |
InChI |
InChI=1S/C62H94/c1-5-9-13-17-21-25-29-33-37-51-41-55-45-59-49-61-47-57-43-53(39-35-31-27-23-19-15-11-7-3)54(40-36-32-28-24-20-16-12-8-4)44-58(57)48-62(61)50-60(59)46-56(55)42-52(51)38-34-30-26-22-18-14-10-6-2/h41-50H,5-40H2,1-4H3 |
InChI 键 |
PRVLRFFONYOPCO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14249683.png)

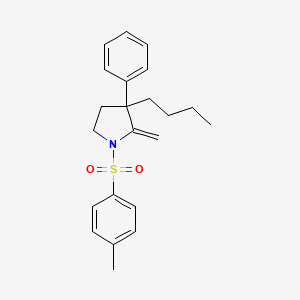
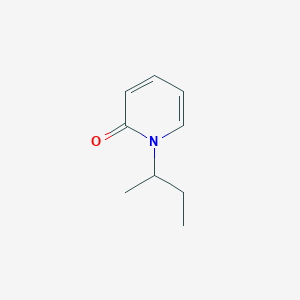

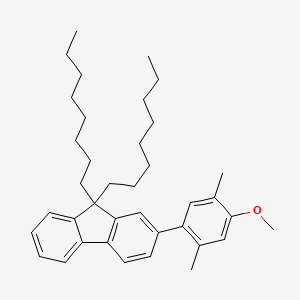
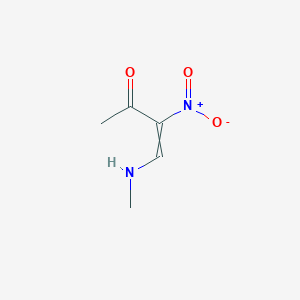
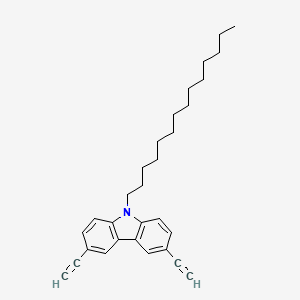
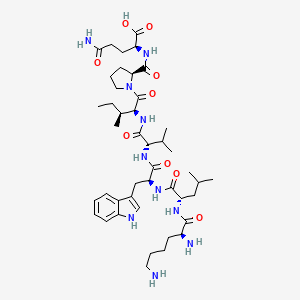
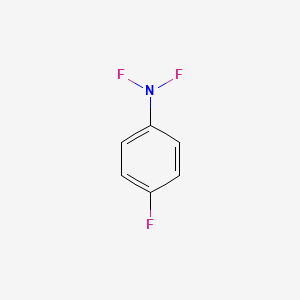
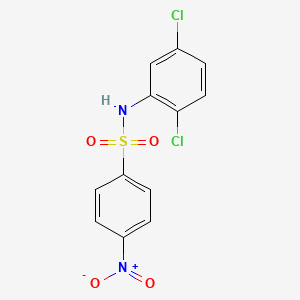
![Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane](/img/structure/B14249740.png)


